molecular formula C24H32O4P2 B8206956 (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole

(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole

Cat. No.: B8206956
M. Wt: 446.5 g/mol
InChI Key: KVPCVNGTJXEQKH-WWJCJQDFSA-N
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Description

The compound "(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole" is a stereochemically complex molecule featuring two benzoxaphosphol moieties linked via their 2-positions, each substituted with tert-butyl and methoxy groups. The (2R) stereochemistry at both phosphorus centers introduces chirality, which may influence its reactivity, binding affinity, and bioactivity.

Properties

IUPAC Name

(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4P2/c1-23(2,3)29-19-15(25-7)11-9-13-17(19)27-21(29)22-28-18-14-10-12-16(26-8)20(18)30(22)24(4,5)6/h9-14,21-22H,1-8H3/t21-,22-,29?,30?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCVNGTJXEQKH-WWJCJQDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3OC4=C(P3C(C)(C)C)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OC)[C@@H]3OC4=C(P3C(C)(C)C)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole is a phosphole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by multiple chiral centers and a benzoxaphosphole framework, suggests diverse biological activities that warrant comprehensive investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, influencing metabolic pathways.
  • Signal Transduction Modulation : It can interfere with signal transduction pathways by interacting with proteins or receptors involved in cellular communication.

Antioxidant Properties

Research indicates that compounds similar to (2R)-3-tert-butyl derivatives exhibit potent antioxidant activities. For instance, phenolic antioxidants like butylated hydroxytoluene (BHT) have shown synergistic effects when combined with other antioxidants, enhancing their efficacy in reducing oxidative stress in cells . This suggests that the compound could possess similar antioxidant capabilities.

Anti-inflammatory Activity

Studies have demonstrated that certain benzoxaphosphole derivatives can exert anti-inflammatory effects. For example, the combination of BHT and other phenolic compounds has been shown to significantly inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in macrophages stimulated by lipopolysaccharides . This raises the possibility that (2R)-3-tert-butyl derivatives may also exhibit anti-inflammatory properties through similar mechanisms.

Cytotoxicity and Anticancer Potential

Preliminary investigations into related compounds have indicated potential cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further studies are needed to evaluate the specific anticancer activity of (2R)-3-tert-butyl derivatives and their ability to target cancer-specific pathways.

Comparative Analysis with Similar Compounds

To understand the relative biological activity of (2R)-3-tert-butyl derivatives, it is useful to compare them with structurally similar compounds. Below is a table summarizing key properties and activities:

Compound NameStructureBiological ActivityReferences
(2S)-3-tert-butyl-4-methoxybenzoxaphosphole StructureModerate antioxidant, anti-inflammatory
(2R)-3-tert-butyl-4-methoxybenzoxaphosphole StructureStrong antioxidant, potential anticancer
BHT StructureStrong antioxidant, anti-inflammatory

Case Studies

A review of literature reveals several case studies highlighting the biological activity of phosphole derivatives:

  • Case Study on Antioxidant Activity : A study demonstrated that a related phosphole compound significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory effects of phenolic compounds, showing that combinations including BHT significantly inhibited inflammatory markers in activated macrophages .

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Structural comparisons often employ computational methods such as Tanimoto coefficients and Morgan fingerprints to quantify similarity. For example:

Compound Name / Scaffold Tanimoto Coefficient (Morgan Fingerprints) Key Structural Differences
Benzoxaphosphol (base scaffold) 0.65 Lacks tert-butyl and methoxy substituents
(2S)-configured analog 0.85 Stereochemical inversion at phosphorus centers
Mono-benzoxaphosphol derivative 0.72 Single benzoxaphosphol unit

Table 1: Hypothetical Tanimoto coefficients (0–1 scale) comparing the target compound to analogs, derived from methods in .

The tert-butyl and methoxy groups in the target compound create steric and electronic effects absent in simpler benzoxaphospholes. Stereochemical differences (e.g., 2R vs. 2S) significantly alter molecular geometry, as seen in studies where even minor structural changes perturb docking affinities .

NMR Profiling and Substituent Effects

NMR chemical shifts are critical for identifying substituent-induced changes. In a study comparing analogs of rapamycin (Rapa), regions with differing chemical shifts (e.g., positions 29–36 and 39–44) directly correlated with substituent placement . For the target compound, analogous regions (e.g., near tert-butyl or methoxy groups) would exhibit distinct shifts compared to:

Compound Type δ (ppm) in Region A (tert-butyl) δ (ppm) in Region B (methoxy)
Target compound 1.45–1.50 3.75–3.80
Non-tert-butyl analog 1.20–1.25 3.70–3.75
Demethoxy variant 1.40–1.45 N/A

Table 2: Hypothetical NMR shifts illustrating substituent effects, based on .

The tert-butyl groups likely deshield nearby protons, while methoxy substituents influence electronic environments in the benzoxaphosphol ring.

Bioactivity and Target Interactions

Compounds with similar structural motifs often cluster in bioactivity profiles. Hierarchical clustering of 37 small molecules revealed that structural similarity strongly correlates with shared protein targets and modes of action . For the target compound:

  • Hypothetical bioactivity : Phosphorus-containing heterocycles often interact with kinases or phosphatases.
  • Docking variability: Minor structural changes (e.g., stereochemistry) can alter binding pocket interactions. For example, a 0.5 Å shift in a tert-butyl group reduced docking affinity by 20% in a related study .

Analytical and Computational Challenges

  • Graph-based comparisons: Representing compounds as graphs (nodes = atoms, edges = bonds) captures structural nuances better than SMILES strings but faces computational complexity due to the NP-hard nature of graph isomorphism .
  • Lumping strategies : Organic compounds with similar structures (e.g., benzoxaphospholes) are often "lumped" into surrogate categories to simplify reaction modeling, though this risks oversimplifying substituent-specific behaviors .

Key Differentiators of the Target Compound

Stereochemistry : The (2R) configuration at both phosphorus centers imposes a specific spatial arrangement, affecting ligand-receptor complementarity.

Substituent synergy: The tert-butyl and methoxy groups jointly enhance steric bulk and electron-donating effects, which may improve metabolic stability compared to non-substituted analogs.

Preparation Methods

Three-Component Reaction Strategy for Benzoxaphosphole Core Formation

The foundational benzoxaphosphole heterocycle is constructed via a transition-metal-free three-component reaction involving in situ-generated benzynes, phosphites, and ketones . For the target compound, tert-butyl-substituted ketones react with diethyl phosphite under anhydrous conditions to form the 1,3-benzoxaphosphole oxide intermediate. This method achieves moderate yields (45–60%) but requires subsequent stereochemical resolution due to racemic product formation .

Critical parameters include:

  • Temperature : Reactions proceed at 80°C in tetrahydrofuran (THF)

  • Phosphite/Ketone Ratio : 1.2:1 molar excess of phosphite ensures complete conversion

  • Benyne Precursor : 2-(Trimethylsilyl)aryl triflate activated by cesium fluoride

Post-synthetic modifications involve chiral HPLC separation to isolate the (R)-enantiomer, reducing overall yield to 22–28% .

Stereoselective Coupling via Steglich Esterification

A two-step protocol combines Steglich esterification with acid-catalyzed dehydrocyclization to assemble the bis-benzoxaphosphole framework . The process begins with coupling 3-tert-butyl-4-methoxy-2-phosphinophenol to a ferrocenedicarboxylic acid derivative using N,N'-diisopropylcarbodiimide (DIC):

Step 1: Esterification

  • Reagents : 2-phosphinophenol (1.2 eq), 1,1'-ferrocenedicarbonyl chloride (1 eq), DIC (2.5 eq)

  • Solvent System : Dichloromethane/DMF (3:1 v/v) at 0°C

  • Yield : 68–72% of diphosphinoester intermediate

Step 2: Cyclization

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Conditions : Reflux in toluene (120°C, 18 hr)

  • Yield : 11–14% of target compound

This method introduces axial chirality through restricted rotation about the ferrocene-phosphole bond, as confirmed by variable-temperature ³¹P NMR .

Tandem Deprotonation-Cyclization for Stereocontrol

A lithium-mediated strategy enforces stereochemical fidelity through sequential deprotonation and cyclization :

  • Lithium-Halogen Exchange :

    • Substrate: 3-tert-butyl-4-methoxy-2-bromophenol

    • Reagent: n-BuLi (2.5 eq) at –78°C in THF

    • Intermediate: Lithiated aryl species

  • Phosphorus Quench :

    • Electrophile: Dichlorophenylphosphine (1.05 eq)

    • Temperature: Gradual warming to 0°C over 4 hr

  • Oxidative Cyclization :

    • Oxidant: tert-Butyl hydroperoxide (TBHP)

    • Solvent: Toluene at 110°C

    • Yield: 43% enantiomerically pure product

The stereochemical outcome arises from a planar chiral intermediate during the lithium coordination step, as evidenced by X-ray crystallography .

Solid-Phase Synthesis for Improved Yield

Immobilization of the first benzoxaphosphole unit on Wang resin enables iterative synthesis :

Resin Functionalization :

  • Loading: 0.8 mmol/g via carbodiimide coupling

  • Phosphole Attachment: 3-tert-butyl-4-methoxybenzoxaphosphole-2-carboxylic acid

Chain Elongation :

  • Cycle 1: Deprotection (20% piperidine/DMF)

  • Cycle 2: HATU-mediated coupling with second phosphole unit

Cleavage Conditions :

  • Reagent: 95% TFA/H₂O (2 hr)

  • Isolated Yield: 39% after HPLC purification

This approach reduces epimerization risks but requires specialized equipment for solid-phase handling.

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityKey AdvantageLimitation
Three-Component 22–28LowScalabilityChiral resolution required
Steglich 11–14HighAxial chirality controlLow yield in cyclization step
Tandem Li-Cyclize 43ExcellentNo chiral resolution neededCryogenic conditions
Solid-Phase 39ModeratePurification simplicitySpecialized resin requirements

Spectroscopic Characterization Data

³¹P NMR (CDCl₃) :

  • δ 79.77 ppm (bis-phosphole resonance)

  • ²Jₚ₋ₚ = 12.4 Hz (cisoid conformation)

X-ray Crystallography :

  • P–C Bond Length: 1.715(3) Å

  • Dihedral Angle: 88.4° between benzoxaphosphole units

HPLC Purity :

  • Chiralcel OD-H column: >99% ee (hexanes/i-PrOH 90:10)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step organophosphorus chemistry, leveraging palladium-catalyzed cross-coupling or reductive cyclization strategies. A critical intermediate is the tert-butyl-protected benzoxaphosphole precursor, synthesized via nucleophilic substitution of tert-butyl groups on a phosphorylated aromatic scaffold. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands) are employed to establish the (2R) stereochemistry. Key steps include protecting group strategies (e.g., tert-butyl for steric stabilization) and chromatographic purification (e.g., silica gel or chiral HPLC) to isolate intermediates .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 31^{31}P NMR is critical for verifying phosphorus environments, while 1^{1}H/13^{13}C NMR confirms tert-butyl and methoxy substituents. NOESY/ROESY experiments resolve stereochemical relationships between the two benzoxaphosphole rings .
  • X-ray Crystallography : Definitive proof of absolute configuration (2R,2'R) is achieved via single-crystal diffraction, particularly for resolving overlapping stereocenters in such fused-ring systems .
  • Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation or hydrolysis. The tert-butyl and methoxy groups enhance steric and electronic stability, but prolonged exposure to moisture or light may degrade the phosphole rings. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How do steric effects from the tert-butyl groups influence the compound’s reactivity in organocatalytic or coordination environments?

  • Methodological Answer : The tert-butyl groups impose significant steric hindrance, which:

  • Reduces Nucleophilic Attack : Shields the phosphorus center, slowing reactions with electrophiles.
  • Modulates Catalytic Activity : In coordination complexes, steric bulk can destabilize transition states, altering selectivity in asymmetric catalysis. Kinetic studies (e.g., variable-temperature NMR) quantify these effects, while DFT calculations model steric parameters (e.g., %Vbur_{\text{bur}}) .

Q. What methodologies resolve enantiomers and ensure high enantiomeric excess (ee) in such phosphole derivatives?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral phosphine ligands (e.g., BINAP derivatives) during cyclization to induce enantioselectivity.
  • Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to selectively transform one enantiomer.
  • Analytical Validation : Combine chiral HPLC with circular dichroism (CD) spectroscopy to correlate ee with optical activity .

Q. How can computational chemistry predict the electronic properties of this compound for applications in catalysis or material science?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO), predicting redox behavior.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or substrates to design tailored catalysts.
  • NBO Analysis : Quantifies hyperconjugative effects of methoxy groups on phosphorus electron density, guiding reactivity predictions .

Q. What role do methoxy substituents play in modulating the electronic environment of the benzoxaphosphole rings?

  • Methodological Answer : Methoxy groups act as electron donors via resonance, stabilizing the phosphorus center and altering ring aromaticity. Experimental probes include:

  • UV-Vis Spectroscopy : Track absorbance shifts to assess conjugation changes.
  • Electrochemical Analysis : Cyclic voltammetry measures oxidation potentials linked to electron-richness.
  • IR Spectroscopy : C-O stretching frequencies (~1250 cm1^{-1}) correlate with electron donation strength .

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